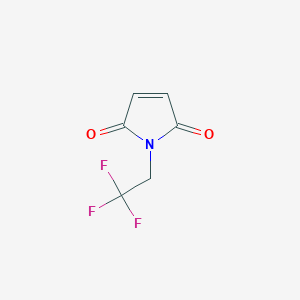![molecular formula C16H15F2NO5S B2502991 N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorbenzolsulfonamid CAS No. 1421456-89-4](/img/structure/B2502991.png)
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a compound that can be categorized within the broader class of benzenesulfonamides. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The specific structure of this compound suggests that it may interact with various biological targets, potentially offering unique pharmacological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. In the context of the provided data, a similar approach could be employed for the synthesis of the target compound. For instance, the synthesis of related compounds has been achieved by reacting amines with different alkyl or aralkyl halides in the presence of a base, as seen in the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides . This method could potentially be adapted for the synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamides can be characterized by various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The presence of the benzo[d][1,3]dioxol-5-yl group and the difluorobenzenesulfonamide moiety in the compound suggests potential for specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be elucidated through structural analysis . The introduction of fluorine atoms is known to influence the molecular properties, including the acidity of the sulfonamide hydrogen and the overall molecular conformation .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, including N-alkylation, intramolecular arylation, and reactions with electrophiles. For example, the N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated, which could be relevant for the modification of the target compound . Additionally, the reactivity of the sulfonamide group can lead to the formation of different products depending on the reaction conditions, as seen in the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and acidity, are influenced by the nature of the substituents on the benzene ring and the sulfonamide group. The introduction of electron-withdrawing groups, such as fluorine, can increase the acidity of the sulfonamide hydrogen, which may affect the compound's solubility and binding to biological targets . The presence of the benzo[d][1,3]dioxol-5-yl group could also impact the compound's lipophilicity and, consequently, its pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
- Mechanistische Studien zeigten, dass Verbindung 20 eine Zellzyklusarretierung in der S-Phase und Apoptose in CCRF-CEM-Zellen induzierte .
- Forscher haben seine Schwingungsspektren, elektronischen Übergänge und andere spektroskopische Merkmale untersucht .
- Ein empfindlicher und selektiver Pb2+-Sensor wurde entwickelt, indem eine dünne Schicht der Verbindung auf einer Glaskohlenstoffelektrode (GCE) mit der leitfähigen Polymermatrix Nafion (NF) abgeschieden wurde .
- Die strukturellen Merkmale der Verbindung deuten auf ein Potenzial als zukünftiger Arzneimittelkandidat hin .
- Weitere Untersuchungen von Indolen als Antitumormittel, die auf der Struktur der Verbindung basieren, könnten vielversprechende Ergebnisse liefern .
Antitumoraktivität
Spektroskopische Untersuchungen
Elektrochemische Sensorik
Potenzial für die Arzneimittelentwicklung
Antitubulin-Mittel
Struktur-Aktivitäts-Beziehungen (SAR)
Zusammenfassend lässt sich sagen, dass N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorbenzolsulfonamid vielversprechend in der Krebsforschung, Spektroskopie, elektrochemischen Sensorik und Arzneimittelentwicklung ist. Seine einzigartige Struktur und Aktivität rechtfertigen weitere Untersuchungen und Optimierungen für therapeutische Anwendungen. 🌟 .
Wirkmechanismus
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development. It is involved in the perception of the plant hormone auxin, which regulates various aspects of plant growth and development .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound enhances the signaling responses related to root growth in plants . The compound’s interaction with TIR1 significantly enhances auxin response reporter’s (DR5:GUS) transcriptional activity .
Biochemical Pathways
The compound affects the auxin signaling pathway . This pathway is crucial for plant growth and development, particularly in root formation. The compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This results in the promotion of root growth.
Result of Action
The compound exhibits a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It enhances root-related signaling responses, leading to an increase in root growth . This is achieved through the compound’s interaction with the auxin receptor TIR1 and its subsequent impact on the auxin signaling pathway .
Safety and Hazards
While specific safety and hazard information for “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
The future directions for the research on similar compounds include the design of more potent drugs using Structural Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies . The new motifs were predicted for their drug likeness and ADME studies . All the derivatives obey Lipinski’s rule of five and have good bioactive scores , indicating the probable potentiality of these compounds as future drugs .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO5S/c17-11-2-1-3-12(18)16(11)25(21,22)19-7-6-13(20)10-4-5-14-15(8-10)24-9-23-14/h1-5,8,13,19-20H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGWPMRVRWEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)
![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)
![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)


![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)
![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)
